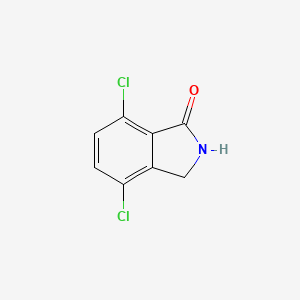

4,7-Dichloro-isoindolin-1-one

Description

Significance of Isoindolinone Scaffolds in Chemical Research

The isoindolinone scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities. researchgate.net Its rigid framework provides a basis for constructing molecules that can interact with high specificity at various biological targets, including enzymes and receptors. ontosight.ai Researchers have explored isoindolinone derivatives for a wide range of potential therapeutic applications, including as antitumor, anticonvulsant, anti-inflammatory, and antipsychotic agents. researchgate.netjocpr.com The ability to modify the scaffold at multiple positions allows for the fine-tuning of a compound's physicochemical and biological properties, making it a valuable tool in drug discovery. ontosight.ai

The core structure is present in numerous natural products and synthetic compounds, demonstrating its importance. researchgate.netnih.gov For instance, derivatives have been investigated as potent inhibitors of enzymes like histone deacetylases (HDACs) and carbonic anhydrases, which are implicated in various diseases. nih.govnih.gov This wide-ranging bioactivity underscores the significance of the isoindolinone scaffold as a versatile pharmacophore in the design of novel therapeutic agents. nih.govresearchgate.net

Historical Context of Isoindolinone Synthesis and Application

The isoindolinone skeleton, also known as phthalimidine, has been a subject of scientific interest for many decades. nih.gov Historically, the synthesis of isoindolinones often involved multi-step procedures. researchgate.net Early methods for creating this heterocyclic system included the lactamization of chiral amines derived from 2-formylbenzoic acid derivatives. acs.org The development of new synthetic methodologies has been a continuous focus, aiming for more efficient, cost-effective, and environmentally friendly processes. rsc.orgchim.it

One of the most infamous episodes connected to a related structure, phthalimide (B116566) (which contains an additional carbonyl group), was the thalidomide (B1683933) tragedy in the late 1950s. beilstein-journals.org This event, however, spurred intense research into the biological activities of related structures, leading to the development of second and third-generation immunomodulatory drugs. beilstein-journals.org The first tridentate bis(arylimino)isoindoline type ligand was introduced in the early 1950s, but significant progress in understanding its coordination chemistry occurred in the late 1970s and 1980s. rsc.org Over the years, numerous synthetic strategies have been developed, including ruthenium-catalyzed cyclizations and palladium-catalyzed aminoalkynylations, to create diverse isoindolinone derivatives. rsc.orgchemistryviews.org

Overview of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are arguably the most significant structural components in the field of pharmaceuticals. nih.govacs.org An analysis of FDA-approved drugs reveals that a substantial majority contain at least one nitrogen heterocycle. nih.govacs.orgou.edu A 2014 study found that 59% of unique small-molecule drugs contained a nitrogen heterocycle, and a more recent analysis (2013-2023) showed this number has increased to an incredible 82%. nih.govnih.gov

The prevalence of these structures is due to several factors. The nitrogen atom can act as a hydrogen bond acceptor and, in its protonated form, as a hydrogen bond donor, facilitating strong and specific interactions with biological targets like proteins and nucleic acids. mdpi.comrsc.org This ability to form hydrogen bonds is a key reason for their anti-cancer activity. rsc.org Furthermore, the compact and diverse structures of these heterocycles allow them to mimic natural metabolites and fit into active sites of enzymes and receptors. openmedicinalchemistryjournal.com They are integral to a vast number of natural products, including vitamins, alkaloids, and antibiotics, as well as synthetic drugs. mdpi.comopenmedicinalchemistryjournal.comnih.gov

Table 1: Prevalence of Nitrogen Heterocycles in FDA-Approved Drugs

| Year of Analysis | Percentage of Small-Molecule Drugs Containing N-Heterocycles | Key Finding |

|---|---|---|

| 2014 | 59% | Over half of all unique small-molecule drugs feature a nitrogen heterocycle. nih.govacs.org |

Rationale for Research Focus on Halogenated Isoindolinones, Specifically 4,7-Dichloro-isoindolin-1-one

The introduction of halogen atoms, particularly chlorine, onto a drug scaffold is a common and effective strategy in medicinal chemistry. nih.govresearchgate.net Halogenation can profoundly influence a molecule's pharmacological profile by altering its lipophilicity, metabolic stability, and binding affinity. nih.govnumberanalytics.com The chlorine atom, for example, can enhance membrane permeability and participate in "halogen bonding," a specific type of non-covalent interaction with biological targets that can improve selectivity and potency. nih.govmdpi.com

The focus on a dichloro substituted compound like this compound is based on established principles in drug design. Dichloro-substitution on an aromatic ring can significantly enhance biological activity by influencing both steric and electronic properties, which in turn affects how the molecule binds to its target. mdpi.comnih.gov The Topliss Tree, a well-known operational scheme for aromatic substitution in drug design, often begins with a 4-chloro analog, and if potency increases, proceeds to a 3,4-dichloro analog to further explore the structure-activity relationship. drughunter.comchemrxiv.org The presence of two chlorine atoms on the benzene (B151609) ring of the isoindolinone core, as in this compound, is therefore a rational design choice aimed at maximizing favorable interactions within a biological system. This specific substitution pattern is explored to potentially create compounds with enhanced efficacy and a well-defined binding mode. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMYKHRMDUGONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696056 | |

| Record name | 4,7-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-40-8 | |

| Record name | 4,7-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4,7 Dichloro Isoindolin 1 One

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the benzene (B151609) ring in 4,7-dichloro-isoindolin-1-one is heavily influenced by the two chlorine substituents and the fused lactam ring.

Electrophilic Aromatic Substitution : The chlorine atoms are electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic attack (such as nitration, halogenation, or Friedel-Crafts reactions). researchgate.netyoutube.com Reactions of this type would require harsh conditions and may result in low yields. The substitution pattern would be directed by the combined influence of the two chloro groups and the annulated ring system.

Nucleophilic Aromatic Substitution (SNAr) : Conversely, the electron-withdrawing nature of the chlorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr). semanticscholar.orgnih.gov Strong nucleophiles can displace one of the chlorine atoms, particularly when the ring is further activated by other electron-withdrawing functionalities. The regioselectivity of such a reaction—whether the C4 or C7 chlorine is replaced—would depend on the specific reaction conditions and the nature of the attacking nucleophile. nih.gov In similar di- and tri-chloro-substituted heterocyclic systems, the position of substitution is often highly dependent on the electronic environment of each carbon-halogen bond. nih.govmdpi.com

| Reaction Type | Reagents | Potential Product(s) | Notes |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOCH₃, R₂NH) | 4-alkoxy-7-chloro-isoindolin-1-one or 7-alkoxy-4-chloro-isoindolin-1-one | The electron-deficient ring is susceptible to attack by strong nucleophiles. Regioselectivity is a key consideration. |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | 4,7-Dichloro-nitro-isoindolin-1-one | Reaction is expected to be difficult due to the deactivating effect of the two chlorine atoms. |

Modifications at the Lactam Nitrogen (N-Substitution)

The nitrogen atom of the lactam ring is a versatile site for modification. The N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic nitrogen anion, which can then react with various electrophiles. researchgate.net This N-substitution is a common strategy for diversifying the isoindolinone core. organic-chemistry.orgresearchgate.net

Common N-substitution reactions include:

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) yields N-alkylated derivatives.

N-Arylation : Coupling with aryl halides can be achieved using transition metal catalysis, such as copper- or palladium-catalyzed cross-coupling reactions.

N-Acylation : Treatment with acyl chlorides or acid anhydrides introduces an acyl group onto the nitrogen atom, forming an N-acyl derivative.

| Reaction Type | Reagents | General Product Structure |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl-4,7-dichloro-isoindolin-1-one |

| N-Arylation | Pd or Cu catalyst, Aryl Halide (Ar-X), Base | N-Aryl-4,7-dichloro-isoindolin-1-one |

| N-Acylation | Base, Acyl Chloride (RCOCl) | N-Acyl-4,7-dichloro-isoindolin-1-one |

Transformations Involving the Carbonyl Group

The carbonyl group of the lactam is a key site for reductive transformations. masterorganicchemistry.comsolubilityofthings.comlibretexts.org The specific product depends on the choice of reducing agent and the reaction conditions.

Reduction to Aminal/Alcohol : Under certain conditions, the carbonyl can be partially reduced. For instance, electrochemical reduction of cyclic imides can yield hydroxylactams in a controlled manner. organic-chemistry.org

Complete Reduction to Amine : The most common transformation is the complete reduction of the carbonyl group to a methylene (CH₂) group, converting the lactam to a cyclic amine. libretexts.org This is a powerful transformation for accessing the corresponding 4,7-dichloro-isoindoline scaffold. A variety of reducing agents can accomplish this, often with differing chemoselectivity. organic-chemistry.org

Boron-based reagents : Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are known to be highly chemoselective for the reduction of tertiary lactams, tolerating other functional groups like esters. organic-chemistry.org

Amide Activation followed by Reduction : A two-step approach involves activating the amide with an electrophile like triflic anhydride (Tf₂O), followed by reduction with a mild hydride source such as sodium borohydride (NaBH₄). organic-chemistry.orgrsc.org This method works well for secondary amides and lactams. rsc.org

| Reducing Agent/System | Product | Key Features |

| Lithium aluminum hydride (LiAlH₄) | 4,7-Dichloro-isoindoline | Powerful, non-selective reducing agent. imperial.ac.uk |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 4,7-Dichloro-isoindoline | Highly chemoselective, especially for N-substituted lactams. organic-chemistry.org |

| Tf₂O then NaBH₄ | 4,7-Dichloro-isoindoline | Mild conditions, good functional group tolerance. organic-chemistry.org |

Ring Expansion and Contraction Reactions

Ring Expansion : A potential strategy for expanding the five-membered ring to a six-membered one (a dihydroisoquinolinone derivative) could involve a reaction like the Tiffeneau–Demjanov rearrangement on a suitably functionalized precursor derived from the parent compound. wikipedia.org

Ring Contraction : Ring contraction could theoretically be achieved via a Wolff rearrangement. wikipedia.orgvanderbilt.edu This would require the synthesis of an α-diazoketone from the isoindolinone, which upon photochemical or thermal activation, could extrude nitrogen gas and rearrange to form a four-membered β-lactam ring fused to the dichlorobenzene ring. vanderbilt.edu

These transformations are synthetically challenging and represent hypothetical applications of general rearrangement reactions to this specific scaffold. uchicago.eduyoutube.com

Functional Group Interconversions of Halogen Substituents

The two chlorine atoms on the aromatic ring are excellent handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. rsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 and C7 positions, providing a powerful tool for generating a wide array of derivatives. researchgate.netuwindsor.ca

A key challenge and opportunity in dihalogenated systems is achieving regioselective coupling, reacting at one chlorine atom while leaving the other intact for subsequent transformations. nih.govnih.gov Selectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, introducing an aryl or alkyl group. nih.gov

Sonogashira Coupling : Reaction with a terminal alkyne to install an alkynyl substituent.

Buchwald-Hartwig Amination : Reaction with an amine to form a C-N bond, introducing a new amino group.

Heck Coupling : Reaction with an alkene to form a C-C bond and introduce a vinyl group.

| Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 4-Aryl-7-chloro-isoindolin-1-one |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-7-chloro-isoindolin-1-one |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | 4-(Dialkylamino)-7-chloro-isoindolin-1-one |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 4-Vinyl-7-chloro-isoindolin-1-one |

Advanced Pharmacological and Biological Investigations of 4,7 Dichloro Isoindolin 1 One Derivatives

Modulation of Enzyme Activity

Derivatives built upon the isoindolin-1-one (B1195906) framework have demonstrated the ability to inhibit several critical enzymes involved in disease pathogenesis. The structural features of these compounds allow for specific interactions within the active sites of these enzymes, leading to potent and often selective inhibition.

Urease Enzyme Inhibition and Mechanism of Action

A series of 2,3-disubstituted isoindolin-1-one derivatives has been synthesized and evaluated for their inhibitory activity against Jack bean urease. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process implicated in pathologies such as peptic ulcers and the formation of infection-induced urinary stones by ureolytic bacteria. researchgate.net The search for effective urease inhibitors is a significant area of medicinal chemistry.

In one study, a library of sixteen isoindolin-1-one derivatives was synthesized and tested. All compounds exhibited urease inhibitory activity. nih.gov Notably, the derivative identified as 5c displayed the most potent inhibition with an IC₅₀ value of 10.07 ± 0.28 µM. nih.gov This potency was more than twofold greater than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.01 ± 0.10 µM) and tenfold greater than hydroxyurea (B1673989) (IC₅₀ = 100.00 ± 0.02 µM). nih.gov Molecular docking studies supported these in vitro findings, suggesting a strong interaction between the isoindolin-1-one derivatives and the enzyme's active site. nih.gov

| Compound | Urease Inhibitory Activity (IC₅₀ in µM) |

|---|---|

| Isoindolin-1-one derivative 5c | 10.07 ± 0.28 |

| Thiourea (Standard) | 22.01 ± 0.10 |

| Hydroxyurea (Standard) | 100.00 ± 0.02 |

Cyclin-Dependent Kinase 7 (CDK7) Inhibition

Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that regulates both the cell cycle and transcription, making it an attractive target for anticancer drug development. nih.govnih.gov A virtual screening of a library containing 48 isoindolinone derivatives was conducted to assess their potential as CDK7 inhibitors. The study revealed that the isoindolin-1-one scaffold is a promising moiety for effective CDK7 inhibition. nih.gov

The molecular docking analysis showed that many of the isoindolinone ligands had a high binding affinity for the active site of CDK7, with binding energies reaching up to -10.1 kcal/mol. nih.govnih.gov The stability of these docked complexes was indicated by their negative binding energies. nih.gov Specifically, one of the top-scoring ligands, Ligand 7 , demonstrated the strongest binding affinity. Its interaction with CDK7 was stabilized by the formation of four hydrogen bonds with key amino acid residues in the active site: LYS139, ASN141, ASN142, and MET94. nih.gov Further computational studies, including molecular dynamics simulations, confirmed the stability of the docked poses for the most promising ligands. nih.govnih.gov These findings suggest that isoindolin-1-one derivatives are strong candidates for the development of novel anticancer agents targeting CDK7. nih.gov

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues in CDK7 Active Site |

|---|---|---|

| Ligand 7 | -10.1 (Highest in library) | LYS139, ASN141, ASN142, MET94 |

| Ligand 14 | -9.3 | LYS139, LYS41 (major contributors) |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic gene regulation by removing acetyl groups from histones. mdpi.com Their inhibition can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a validated class of anticancer drugs. mdpi.com Researchers have designed and synthesized isoindolinone-hydroxamic acid derivatives as potent HDAC inhibitors. nih.gov

In these novel compounds, a 4-(3-pyridyl)phenyl group serves as a "cap" structure, which interacts with the surface of the enzyme. A representative compound from this series, 17a , demonstrated potent HDAC inhibitory activity. nih.gov Furthermore, it exhibited more powerful growth-inhibitory effects against pancreatic cancer cell lines and induced a greater upregulation of the p21 protein (a key cell cycle inhibitor) than suberoylanilide hydroxamic acid (SAHA, Vorinostat), a clinically approved HDAC inhibitor. nih.gov This indicates that the isoindolinone scaffold can be effectively incorporated into pharmacophores to create highly potent and potentially superior HDAC inhibitors for cancer therapy. nih.gov

PARP-1 Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway. researchgate.net Inhibiting PARP-1 is a successful therapeutic strategy, particularly for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations, a concept known as synthetic lethality. acs.org Novel isoindolinone derivatives have been identified as potent PARP-1 inhibitors, with some exhibiting single-digit nanomolar potency. nih.gov

The inhibitory mechanism of these compounds stems from the structural similarity between the isoindolinone scaffold and the nicotinamide (B372718) moiety of nicotinamide adenine (B156593) dinucleotide (NAD+), which is the natural substrate for PARP-1. acs.org This allows the isoindolinone derivatives to act as competitive inhibitors at the enzyme's catalytic site. acs.org An important finding is that some of these novel inhibitors demonstrate little to no PARP1-DNA trapping, a property that could lead to a more favorable clinical profile compared to some existing PARP inhibitors. nih.gov Additionally, certain isoindolinone-based PARP inhibitors have been specifically designed for enhanced blood-brain barrier permeability, making them promising candidates for treating central nervous system (CNS) cancers like glioblastoma. acs.orggoogle.com

Anti-proliferative and Anticancer Mechanisms

The inhibition of key enzymes by 4,7-dichloro-isoindolin-1-one derivatives translates into significant anti-proliferative effects in cancer cells. The primary mechanism underlying this anticancer activity is the induction of programmed cell death, or apoptosis.

Induction of Apoptosis in Cancer Cell Lines

The anticancer activity of isoindolin-1-one derivatives is closely linked to their ability to induce apoptosis in malignant cells. By inhibiting enzymes like CDK7, HDACs, and PARP-1, these compounds disrupt critical cellular processes, leading to cell cycle arrest and ultimately, cell death. nih.govnih.govrsc.org

For instance, the inhibition of CDK7 disrupts the transcription of anti-apoptotic proteins, tipping the cellular balance towards apoptosis. nih.gov Similarly, HDAC inhibition leads to the expression of pro-apoptotic genes and cell cycle inhibitors like p21, which can trigger the apoptotic cascade. nih.gov PARP-1 inhibition in cancer cells with deficient DNA repair mechanisms causes an accumulation of DNA damage, replication fork collapse, and subsequent cell death. google.com Studies on structurally related quinazolinone derivatives have shown that potent enzyme inhibitors can cause cell growth arrest at the G2/M phase of the cell cycle and significantly increase programmed apoptosis compared to untreated control cells. rsc.org While direct studies on apoptosis induction by this compound itself are emerging, the established pro-apoptotic effects of inhibiting its primary enzyme targets strongly support this as its key anticancer mechanism.

Inhibition of Tumor Growth in Preclinical Models

The antitumor potential of isoindolin-1-one and related isoquinoline (B145761) derivatives has been demonstrated in preclinical settings. In a notable study using a xenograft mouse model of ovarian cancer, two isoquinoline derivatives, designated B01002 and C26001, exhibited potent in vivo antitumor efficacy. dovepress.com These compounds significantly inhibited tumor growth with good safety profiles. dovepress.com Specifically, the tumor growth inhibition (TGI) was recorded at 99.53% for compound B01002 and 84.23% for compound C26001. dovepress.com Analysis of the resected tumors confirmed that the compounds suppressed tumor cell proliferation and induced apoptosis. dovepress.com

Further research into structurally related compounds, such as tetrahydropyrido[1,2-a]isoindolone derivatives known as valmerins, has also shown significant antiproliferative activities and potent antitumor effects in human tumor xenografts. dovepress.com These findings underscore the potential of the broader isoindolinone scaffold as a basis for developing novel anticancer agents that can effectively suppress tumor progression in vivo.

Table 1: Tumor Growth Inhibition by Isoquinoline Derivatives in a Xenograft Mouse Model

| Compound | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|

| B01002 | 99.53% | dovepress.com |

| C26001 | 84.23% | dovepress.com |

Impact on Cell Cycle Regulation Pathways

A promising strategy in the development of anticancer drugs involves targeting the cell cycle, which is often dysregulated in cancer. Cyclin-dependent kinases (CDKs) are crucial enzymes that control cell cycle progression and are considered key therapeutic targets. mdpi.commdpi.com Derivatives of the isoindolin-1-one scaffold have emerged as potential CDK inhibitors.

A comprehensive in silico study virtually screened a library of 48 isoindolin-1-one derivatives for their potential to act as CDK inhibitors. nih.govnih.gov The screening identified two ligands, designated as 7 and 14, as potential inhibitors of Cyclin-dependent kinase 7 (CDK7). nih.gov CDK7 is a unique member of the CDK family as it plays a dual role in regulating both cell division and RNA polymerase-based transcription. nih.gov The inhibition of CDK7 can thus simultaneously halt cell proliferation and transcription, offering a precise anticancer effect. nih.gov The isoindolin-1-one moieties were identified as good candidates for developing effective CDK7 inhibitors, highlighting a specific mechanism through which these compounds may exert their anticancer activity. nih.govnih.gov

Antimicrobial Efficacy and Spectrum of Activity

Isoindolin-1-one derivatives have been investigated for their potential as novel antimicrobial agents, demonstrating a broad spectrum of activity. nih.govhud.ac.uk Various studies have synthesized ranges of N-substituted isoindolin-1-ones and evaluated their efficacy against diverse microbial pathogens. nih.govbanglajol.info These investigations confirm that the isoindolin-1-one skeleton is a valuable pharmacophore for the development of new anti-infective agents. researchgate.net

Antibacterial Activities against Specific Strains (e.g., E. coli and S. aureus)

Derivatives of the isoindolinone scaffold have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant species like Staphylococcus aureus and Escherichia coli. derpharmachemica.com

One study reported a 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivative that demonstrated remarkable antibacterial activity. The minimum inhibitory concentration (MIC) values were recorded as <0.025 µg/mL against S. aureus and 0.2 µg/mL against E. coli. derpharmachemica.com Other synthesized isoindolinones exhibited MICs in the range of 0.328 to 3.6 mg/mL against these bacteria. derpharmachemica.com The antibacterial action of some of these related compounds is attributed to the inhibition of DNA gyrase and topoisomerase IV, essential bacterial enzymes. derpharmachemica.com

Table 2: Antibacterial Activity of Isoindolinone Derivatives

| Bacterial Strain | Derivative Type | MIC | Reference |

|---|---|---|---|

| S. aureus | 7-(2-isoindolinyl)quinolone | <0.025 µg/mL | derpharmachemica.com |

| E. coli | 7-(2-isoindolinyl)quinolone | 0.2 µg/mL | derpharmachemica.com |

| S. aureus | Isoindolinones | 0.328-3.6 mg/mL | derpharmachemica.com |

| E. coli | Isoindolinones | 0.328-3.6 mg/mL | derpharmachemica.com |

Antifungal Properties (e.g., against Candida albicans)

The antifungal potential of isoindolin-1-one derivatives has been evaluated, particularly against the opportunistic fungal pathogen Candida albicans. In one study, a series of isoindolin-1-one-3-phosphonates were synthesized and screened for their antimicrobial activities. researchgate.net Compound 4a from this series was identified as the most active agent against C. albicans, producing an inhibition zone of 38 mm in a disc diffusion assay. researchgate.net This demonstrates the potential of this class of compounds to be developed into effective antifungal agents.

Anti-parasitic Activities (e.g., Leishmania major and Toxoplasma gondii)

Research has also extended to the anti-parasitic activities of isoindolin-1-one derivatives, with significant findings against parasites such as Leishmania major and Toxoplasma gondii.

A study investigating isoindolin-1-one-3-phosphonates found that compounds 4a and 4b were the most active against both the promastigote and amastigote stages of L. major, with a 50% effective concentration (EC50) of less than 1 µM. researchgate.net In another study, aromatic methyleneisoindolinones were evaluated, with several compounds showing potent activity. researchgate.net Compounds 2a , 5a , and 5e were most active against L. major promastigotes and amastigotes, with 50% inhibitory concentration (IC50) values below 0.4 µM. researchgate.net The same study found that compounds 2c , 2e , 2h , and 5d exhibited strong activity against T. gondii, with IC50 values under 2.1 µM. researchgate.net

Table 3: Anti-parasitic Activity of Isoindolin-1-one Derivatives

| Parasite | Compound Type | Key Compounds | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Leishmania major | Isoindolin-1-one-3-phosphonate | 4a, 4b | EC50 | < 1 µM | researchgate.net |

| Leishmania major | Methyleneisoindolinone | 2a, 5a, 5e | IC50 | < 0.4 µM | researchgate.net |

| Toxoplasma gondii | Methyleneisoindolinone | 2c, 2e, 2h, 5d | IC50 | < 2.1 µM | researchgate.net |

Antiviral Properties and Mechanisms (e.g., Anti-TMV, Anti-Rotavirus, Anti-HIV)

The isoindole framework is recognized for its advantageous properties in the development of antiviral agents. researchgate.net Compounds containing the isoindolin-1-one moiety have been specifically reported to possess antiviral and HIV-1 inhibitory activities. researchgate.net A review of isoindoline (B1297411) derivatives highlighted their considerable antiviral activities against several human viruses, demonstrating versatile mechanisms of action. researchgate.net While specific data on anti-TMV or anti-rotavirus activity for this compound is not available, the anti-HIV potential of the broader class is documented. The development of new compounds acting through different mechanisms remains a priority in HIV research. nih.gov

Neuropharmacological Activities

The isoindolin-1-one framework has proven to be a versatile template for developing agents that modulate central nervous system (CNS) targets, leading to a range of neuropharmacological effects. researchgate.net

Derivatives of isoindolin-1-one have been identified as potent anxiolytic and anticonvulsant agents, primarily through their interaction with the GABA-A receptor complex, the primary inhibitory neurotransmitter system in the CNS. jocpr.comresearchgate.net These compounds often act as partial agonists at the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.govdrugbank.com This mechanism allows for a modulatory effect on GABAergic transmission, producing anxiolytic effects that are often dissociated from the strong sedative and myorelaxant effects seen with full agonists like classical benzodiazepines. nih.gov

For instance, studies on cyclopyrrolone derivatives bearing the isoindolin-1-one moiety have demonstrated high affinity for the benzodiazepine binding site. nih.gov Two such compounds, RP 59037 and RP 60503, showed potent activity in preclinical models of anxiety, such as the elevated plus-maze and conflict paradigms, and also protected against pentylenetetrazole-induced seizures. nih.gov Their profile as partial agonists is believed to contribute to their potent anxiolytic and anticonvulsant properties with minimal sedative side effects. nih.gov The well-known anxiolytic agent Pagoclone, a related cyclopyrrolone, is also a partial agonist at GABA-A receptors and is noted for producing anti-anxiety effects with little sedation. drugbank.comnih.govnih.gov

| Compound | Target | Binding Affinity (Ki, nM) | Anticonvulsant Activity (ID50, mg/kg, p.o.) |

|---|---|---|---|

| RP 59037 | GABA-A Benzodiazepine Site | 0.98 | 0.21 |

| RP 60503 | GABA-A Benzodiazepine Site | 1.16 | 5.96 |

The serotonergic system, particularly the 5-HT receptors, is a critical target for antidepressant medications. researchgate.net Isoindolin-1-one derivatives have been developed as antagonists for various serotonin (B10506) receptors, demonstrating potential for treating depression and anxiety. jocpr.comnih.gov

Research has identified isoindolin-1-one derivatives as potent and selective antagonists of the 5-HT2C receptor. nih.govresearchgate.net Antagonism of this receptor is a recognized strategy for developing antidepressant and anxiolytic therapies. nih.gov A series of 7-halogenated-2-phenyl isoindolinone derivatives, which are structurally analogous to the 4,7-dichloro core, have been synthesized and evaluated for their binding affinity to 5-HT receptors. These studies revealed that compounds with a chlorine or iodine atom at the 7-position exhibit high affinity for the 5-HT2C receptor and excellent selectivity over the related 5-HT2A and 5-HT2B subtypes. nih.gov

Furthermore, other series of isoindolin-1-one derivatives have been shown to possess a multi-target profile, acting as 5-HT1A partial agonists and 5-HT2A antagonists. nih.gov Mechanistic studies on certain isoindoline derivatives with antidepressant-like effects in animal models suggest the involvement of 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors. researchgate.net

| Compound | 5-HT2A Affinity (pKi) | 5-HT2B Affinity (pKi) | 5-HT2C Affinity (pKi) |

|---|---|---|---|

| 7-Chloro Derivative (Compound 6) | 6.1 | 6.9 | 8.8 |

| 7-Bromo Derivative (Compound 7) | 6.2 | 6.8 | 9.1 |

Dopamine (B1211576) receptors, particularly the D2 subtype, are primary targets for antipsychotic medications. mdpi.com More recently, partial agonism at the D2 receptor has emerged as a key mechanism for third-generation antipsychotics, offering efficacy with a potentially improved side-effect profile. nih.gov The isoindolin-1-one scaffold has been successfully utilized to develop compounds with significant affinity for dopamine receptors. nih.gov

A series of 6-alkoxyisoindolin-1-ones has been identified as D2 partial agonists with intrinsic activities ranging from 30-55%. nih.gov These compounds often possess a "magic shotgun" pharmacological profile, simultaneously modulating serotonin receptors, which is a desirable feature for modern antipsychotics. nih.gov

In addition to the D2 receptor, the D4 receptor has been explored as a target for treating psychiatric disorders. A class of isoindolinyl benzisoxazolpiperidines was discovered to be potent and selective D4 receptor antagonists, demonstrating greater than 100-fold selectivity over the D2 receptor. nih.gov The compound (S)-PD172938 is another example of an isoindolinone derivative developed as a potent dopamine D4 ligand. nih.gov

| Compound Series | Target | Activity Profile | Selectivity |

|---|---|---|---|

| 6-Alkoxyisoindolin-1-ones | Dopamine D2 | Partial Agonism (30-55% intrinsic activity) | N/A |

| Isoindolinyl benzisoxazolpiperidines | Dopamine D4 | Antagonism | >100-fold vs. D2 |

Anti-inflammatory and Immunomodulatory Effects (e.g., TNFα Inhibition, NLRP3 Inhibition)

Chronic inflammation is a key pathological feature of many diseases. The isoindolin-1-one structure is central to the immunomodulatory drugs thalidomide (B1683933) and its more potent analogs, lenalidomide (B1683929) and pomalidomide. nih.govresearchgate.net A primary mechanism of their anti-inflammatory action is the inhibition of tumor necrosis factor-alpha (TNF-α) production. nih.govnih.govsfcityclinic.org

Amino-substituted analogs of thalidomide and its corresponding isoindolin-1-one core (EM-12) have been shown to be potent inhibitors of TNF-α release. nih.gov Specifically, the introduction of an amino group at the 4-position of the isoindolin-1-one ring was found to significantly enhance inhibitory activity. nih.gov Lenalidomide has been shown to protect against tissue injury and protein damage in preclinical models of obesity, an effect linked to its antagonism of TNF-α production and subsequent reduction in oxidative stress and apoptosis. nih.gov Similarly, N-adamantyl phthalimidine, an isoindolin-1-one derivative, significantly reduces levels of inflammatory markers, including TNF-α, in cellular models of inflammation. acs.org Patents have also been filed covering isoindolin-1-one derivatives for their ability to inhibit TNF-α production. bioworld.com

While the role of isoindolin-1-ones in TNF-α inhibition is well-documented, their effect on other inflammatory pathways, such as the NLRP3 inflammasome, is an emerging area of interest. The NLRP3 inflammasome is a multi-protein complex that triggers the release of pro-inflammatory cytokines, and its inhibition is a therapeutic goal for many inflammatory diseases. acs.org While specific data on this compound is limited, patents have been highlighted for novel compounds, including 6-aryl isoindolin-1-one derivatives, as potential NLRP3 inhibitors, suggesting the scaffold is suitable for targeting this pathway. acs.org

Antihyperglycemic Potential

The isoindolin-1-one and related phthalimide (B116566) scaffolds have been identified as having potential for the treatment of metabolic diseases like diabetes. nih.govresearchgate.net Several reviews and patent applications note the antidiabetic or hypoglycemic activity of compounds containing this core structure. nih.govresearchgate.netgoogle.com

While comprehensive studies detailing the specific mechanisms and in vivo efficacy of this compound derivatives are not widely available in peer-reviewed literature, the recurring identification of this chemical class in the context of diabetes suggests it is an area of active investigation. The potential mechanisms could involve various targets pertinent to glucose homeostasis. For example, derivatives of the related isoindoline scaffold have been reported for the inhibition of dipeptidyl peptidase (DPP) enzymes, a known strategy for managing hyperglycemia. researchgate.net However, detailed biological data for specific isoindolin-1-one derivatives as antihyperglycemic agents remains largely proprietary or in early stages of research.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The biological activity of isoindolin-1-one derivatives is highly dependent on the substitution patterns on the aromatic ring and the nitrogen atom. Structure-activity relationship (SAR) studies have provided critical insights into optimizing these compounds for specific biological targets. nih.gov

For 5-HT2C Receptor Antagonism: Studies on 7-halogenated isoindolinones revealed that the nature of the halogen at the C-7 position significantly impacts binding affinity. A bromo or chloro substituent at this position confers high affinity and selectivity for the 5-HT2C receptor. nih.gov The substituent on the nitrogen atom (N-2) is also crucial, with larger phenyl-based groups often being optimal for this target. nih.gov

For Dopamine Receptor Affinity: In the 6-alkoxyisoindolin-1-one series of D2 partial agonists, the alkoxy group at the C-6 position is a key feature for achieving the desired activity. nih.gov For D4 antagonists, SAR studies have explored various substitutions on the isoindoline ring and found that the chirality of side chains attached to the N-2 position can be critical, with one enantiomer often being significantly more potent. nih.gov

For Anti-inflammatory (TNF-α) Activity: The SAR of thalidomide analogs demonstrates that substitution on the phthalimide (isoindolin-1-one) ring is a key determinant of TNF-α inhibitory potency. The addition of an amino group at the C-4 position was found to dramatically increase the inhibitory effect compared to the unsubstituted parent compound. nih.gov

Collectively, these SAR studies highlight the chemical tractability of the isoindolin-1-one scaffold. By strategically modifying substituents at the N-2, C-3, C-4, C-6, and C-7 positions, the affinity, selectivity, and functional activity of these derivatives can be fine-tuned for a diverse range of biological targets in the CNS and beyond.

Computational Chemistry and Molecular Modeling Studies of 4,7 Dichloro Isoindolin 1 One

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 4,7-dichloro-isoindolin-1-one, to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their complementarity and interaction energies.

In studies of related isoindolinone derivatives, molecular docking has been successfully employed to identify potential biological targets and elucidate binding mechanisms. For instance, various isoindolinone compounds have been docked against protein kinases, such as cyclin-dependent kinases (CDKs), which are implicated in cancer. mdpi.complos.org These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the stability of the ligand-protein complex. For this compound, docking simulations would be instrumental in identifying its potential protein targets by screening it against a library of known drug targets. The presence of the chloro substituents on the isoindolinone core could significantly influence its binding affinity and selectivity, potentially through halogen bonding interactions. nih.gov

A hypothetical molecular docking study of this compound against a protein target like a cyclin-dependent kinase would likely yield data such as binding affinity scores and a detailed view of the intermolecular interactions.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Leu83, Glu81, Phe80 |

| Glycogen Synthase Kinase 3β (GSK-3β) | -7.9 | Val135, Pro136, Tyr134 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. irjweb.com DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule like this compound. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). scirp.org

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ijarset.com A smaller energy gap suggests that a molecule is more reactive and less stable. For halogenated compounds, DFT studies can also elucidate the role of the halogen atoms in the molecule's electronic properties and potential for halogen bonding. mdpi.com Studies on related isoindoline-1,3-diones have utilized DFT to understand their molecular and electronic properties. nih.gov

A DFT study of this compound would provide precise values for its electronic properties, which are fundamental to understanding its reactivity and potential interactions with biological targets.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Hypothetical) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Electron Affinity | 1.7 eV |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies for this compound are not publicly available.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. atlantis-press.com In the context of drug discovery, MD simulations are used to study the stability of a protein-ligand complex over time and to understand the dynamic nature of their interactions. researchgate.net Starting from a docked pose obtained from molecular docking, an MD simulation can reveal how the ligand and protein adapt to each other's presence, the stability of key interactions, and the role of solvent molecules.

For halogenated compounds like this compound, MD simulations can be particularly insightful for studying the stability and geometry of halogen bonds with the protein target. mdpi.comnih.gov The simulation can provide metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicate the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. pensoft.net Analysis of protein-ligand contacts and hydrogen bond occupancy throughout the simulation provides a detailed picture of the binding dynamics. researchgate.net

Note: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulations for this compound are not publicly available.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.govnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to avoid costly failures in later stages. researchgate.net Various computational tools and web servers are available that can predict a wide range of ADME properties based on the chemical structure of a molecule. mdpi.comphytojournal.com

Key ADME parameters that can be predicted in silico include lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes. nih.gov For this compound, in silico ADME predictions would provide a preliminary assessment of its potential as an orally bioavailable drug.

Table 4: Hypothetical In Silico ADME Prediction for this compound

| Property | Predicted Value (Hypothetical) | Desirability |

|---|---|---|

| Molecular Weight | 202.04 g/mol | Favorable (<500) |

| LogP (Lipophilicity) | 2.5 | Optimal (0-3) |

| LogS (Aqueous Solubility) | -3.0 | Moderately Soluble |

| Human Intestinal Absorption | High | Favorable |

| Blood-Brain Barrier Penetration | Yes | Target Dependent |

| P-glycoprotein Substrate | No | Favorable |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific in silico ADME predictions for this compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are developed by correlating molecular descriptors (physicochemical, topological, electronic, etc.) of a set of compounds with their experimentally determined biological activity. mdpi.com Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds.

For a series of isoindolinone derivatives, a QSAR study could identify the key structural features that contribute to their activity against a particular biological target. plos.orgnih.gov For example, a QSAR model might reveal that the presence of electron-withdrawing groups at specific positions on the isoindolinone ring, such as the chlorine atoms in this compound, enhances the biological activity. The development of a QSAR model for a series of dichlorinated isoindolinone derivatives would require a dataset of compounds with varying substitutions and their corresponding biological activities.

Table 5: Hypothetical Descriptors in a QSAR Model for Isoindolinone Derivatives

| Descriptor | Type | Correlation with Activity (Hypothetical) |

|---|---|---|

| LogP | Physicochemical | Positive |

| Molecular Weight | Physicochemical | Negative |

| Dipole Moment | Electronic | Positive |

| Number of Halogen Atoms | Structural | Positive |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific QSAR models for this compound have been reported.

Mechanistic Investigations via Computational Methods

Computational methods can be employed to investigate the reaction mechanisms of chemical and biological processes at a molecular level. For a compound like this compound, computational mechanistic studies could be used to understand its synthesis, reactivity, or its mechanism of action if it acts as a covalent inhibitor. DFT calculations are often used to map the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathway.

Table 6: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclin-Dependent Kinase 2 (CDK2) |

| Glycogen Synthase Kinase 3β (GSK-3β) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) |

| P-glycoprotein |

Crystallographic Analysis and Conformational Studies of 4,7 Dichloro Isoindolin 1 One and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Crystallographic data for derivatives of 4,7-Dichloro-isoindolin-1-one reveal common features in their crystal systems and unit cell parameters. For instance, studies on compounds like 4,7-Dichloro-1H-indole-2,3-dione and 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione show that they tend to crystallize in monoclinic systems. nih.govresearchgate.net

A detailed analysis of 4,7-Dichloro-1H-indole-2,3-dione, a structurally similar compound, determined its crystal structure within the monoclinic P2₁/c space group. researchgate.net The unit cell parameters were found to be a = 3.8639 Å, b = 13.933 Å, and c = 15.019 Å, with a β angle of 93.313°. researchgate.net This structure contains four molecules (Z=4) within the unit cell. researchgate.net Such data are fundamental for understanding the precise three-dimensional arrangement of molecules in the solid state.

| Parameter | 4,7-Dichloro-1H-indole-2,3-dione researchgate.net |

|---|---|

| Chemical Formula | C₈H₃Cl₂NO₂ |

| Formula Weight (Mr) | 216.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8639 (10) |

| b (Å) | 13.933 (4) |

| c (Å) | 15.019 (4) |

| β (°) | 93.313 (9) |

| Volume (ų) | 807.2 (4) |

| Z | 4 |

| Temperature (K) | 120 |

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: In related structures, hydrogen bonds are a primary stabilizing force. For example, in the crystal of 4,7-Dichloro-1H-indole-2,3-dione, molecules form dimers through two N—H⋯O hydrogen bonds. researchgate.net Similarly, the structure of 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione features both intermolecular C—H⋯O and O—H⋯O hydrogen bonds, which contribute to a complex three-dimensional network. nih.gov

π-π Stacking: Aromatic stacking interactions are also crucial for the crystal stability of these planar molecules. In the case of 4,7-Dichloro-1H-indole-2,3-dione, slipped π–π interactions are observed, propagating along the a-axis with an inter-centroid distance of 3.8639 Å and an interplanar distance of 3.3478 Å. researchgate.net A weak π–π interaction is also noted in 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione between the phthalimide (B116566) ring systems, with a centroid–centroid distance of 3.666 Å and an interplanar separation of 3.568 Å. nih.gov These interactions, though weaker than hydrogen bonds, are vital in organizing the molecules into stable crystal lattices.

| Interaction Type | Compound | Distance (Å) |

|---|---|---|

| π-π Stacking (Centroid-Centroid) | 4,7-Dichloro-1H-indole-2,3-dione researchgate.net | 3.8639 (10) |

| 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione nih.gov | 3.666 (3) | |

| π-π Stacking (Interplanar) | 4,7-Dichloro-1H-indole-2,3-dione researchgate.net | 3.3478 (10) |

| 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione nih.gov | 3.568 |

Conformational Preferences and Dihedral Angles

The conformational characteristics of the isoindolinone core are marked by a high degree of planarity. In the crystal structure of 4,7-Dichloro-1H-indole-2,3-dione, the molecule is nearly planar, with the non-hydrogen atoms showing a mean deviation from planarity of only 0.042 Å. researchgate.net This rigidity is a common feature of the fused ring system.

Polymorphism and Solid-State Properties

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. However, based on the available scientific literature, no specific studies detailing the polymorphic forms of this compound or its closely related derivatives have been reported. Further research would be required to investigate the potential for polymorphism and to characterize the thermodynamic and kinetic relationships between any identified forms.

Co-crystallization Studies with Biological Targets

Co-crystallization is a technique used to form a crystalline solid composed of two or more different molecules in a stoichiometric ratio. In pharmaceutical science, co-crystallizing a drug with a biological target (like an enzyme) is a key step in structure-based drug design. A review of the current literature did not yield any studies on the co-crystallization of this compound with specific biological targets. The isoindolinone scaffold is present in various biologically active molecules, suggesting that such studies could be a valuable area for future research to elucidate binding modes and inform the design of new therapeutic agents. jmchemsci.com

Future Directions and Emerging Research Avenues for 4,7 Dichloro Isoindolin 1 One Research

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The future of synthesizing 4,7-Dichloro-isoindolin-1-one and its derivatives is increasingly geared towards green and sustainable chemistry. Traditional multi-step synthetic routes are often resource-intensive and can generate significant chemical waste. Emerging research avenues focus on methodologies that improve atom economy, reduce energy consumption, and utilize environmentally benign reagents and solvents. researchgate.net

Key future directions in synthesis include:

One-Pot Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which significantly reduces reaction time, purification steps, and solvent usage. researchgate.netresearchgate.net

Catalyst Innovation: Research is moving towards using recyclable catalysts, such as fluorous phosphines, which can be easily separated from the reaction mixture and reused. rsc.orgresearchgate.net The use of earth-abundant metal catalysts or even metal-free catalytic systems is also a major goal to enhance sustainability. nih.govorganic-chemistry.org

Alternative Energy Sources: Techniques like ultrasonic irradiation have been shown to accelerate reaction rates and improve yields for isoindolinone synthesis under milder conditions compared to conventional heating. nih.gov

Green Solvents: The replacement of hazardous organic solvents with environmentally friendly alternatives like water is a key principle of green chemistry that is being applied to the synthesis of isoindolinone frameworks. researchgate.net

Table 1: Comparison of Synthetic Approaches for the Isoindolinone Scaffold

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Methodology | Multi-step, sequential reactions | One-pot, multi-component reactions (MCRs) researchgate.net |

| Catalysts | Often stoichiometric, single-use reagents | Recyclable catalysts, metal-free systems researchgate.netnih.gov |

| Solvents | Volatile organic compounds (VOCs) | Water, green solvents researchgate.netrsc.org |

| Energy Input | High-temperature reflux | Ultrasonic irradiation, room temperature reactions rsc.orgnih.gov |

| Efficiency | Lower atom economy, more waste | High atom economy, minimal waste researchgate.net |

| Workup | Tedious column chromatography | Simple separation and purification rsc.org |

Exploration of New Biological Targets and Therapeutic Applications

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netabo.fi While initial research may focus on a single activity, future exploration for derivatives of this compound will involve broad-spectrum screening to uncover novel therapeutic applications. The diverse bioactivities of this chemical class suggest its potential in treating a multitude of human diseases. nih.govjetir.orgjocpr.comdoaj.org

Promising areas for future investigation include:

Oncology: Derivatives have shown potential as inhibitors of key cancer-related proteins such as PARP (Poly (ADP-ribose) polymerase), MDM2, Bcl-B, and histone deacetylases (HDACs). researchgate.netnih.govacs.orgnih.govacs.org

Neurodegenerative Diseases: The scaffold is being actively investigated for its role in complex central nervous system (CNS) disorders like Alzheimer's and Parkinson's disease by targeting enzymes like acetylcholinesterase (AChE) and receptors such as dopamine (B1211576) D4. nih.govnih.govgoogle.com

Enzyme Inhibition: Beyond cancer and neurology, isoindolinones are being designed as potent inhibitors for other crucial enzymes, including carbonic anhydrase (relevant for glaucoma and epilepsy) and urease. nih.govnih.gov

Infectious Diseases: Recent studies have highlighted the potential antiviral activity of isoindolinone derivatives, for instance, against the SARS-CoV-2 3CL protease. rsc.org

Table 2: Potential Biological Targets for Isoindolinone Derivatives

| Therapeutic Area | Biological Target | Potential Application |

|---|---|---|

| Oncology | PARP1, HDACs, MDM2-p53 | Targeted cancer therapy nih.govacs.orgacs.org |

| Neurodegenerative | Acetylcholinesterase (AChE) | Alzheimer's Disease management nih.govnih.gov |

| Neuropsychiatric | Dopamine D4, mGluR1 Receptors | Antipsychotic and anxiolytic agents nih.govlookchem.com |

| Metabolic Disease | Carbonic Anhydrase I & II | Glaucoma, epilepsy nih.gov |

| Infectious Disease | SARS-CoV-2 3CL Protease | Antiviral therapy rsc.org |

| Inflammatory | Urease, Lipoxygenase | Anti-inflammatory agents nih.govresearchgate.net |

Rational Design of Highly Selective and Potent Derivatives

Future research will move beyond serendipitous discovery towards the rational design of this compound derivatives. This involves a deep understanding of the structure-activity relationship (SAR), where specific modifications to the molecule are made to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov A modular approach, dissecting the molecule into key components like a core scaffold, a recognition "head," and a "tail" to modify physicochemical properties, is a powerful strategy. nih.gov

Key strategies for rational design include:

Scaffold Decoration: Systematically altering the substituents on the aromatic ring and the nitrogen atom of the this compound core to optimize interactions with the biological target.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve efficacy or reduce metabolic liabilities.

Structure-Based Design: Using the three-dimensional structure of the target protein to design molecules that fit perfectly into the active site, thereby maximizing potency and selectivity. acs.org

Integration of Advanced Computational and Experimental Techniques

The synergy between computational (in silico) and experimental (in vitro and in vivo) techniques is revolutionizing drug discovery and will be central to future research on this compound. Computational chemistry allows for the rapid screening of virtual libraries of compounds and provides deep insights into their potential interactions, significantly reducing the time and cost associated with laboratory work. tandfonline.comresearchgate.net

The integrated workflow typically involves:

Molecular Docking: A computational method to predict the preferred binding orientation of a molecule to its protein target. nih.govresearchgate.netacs.org This helps in prioritizing which derivatives to synthesize.

Density Functional Theory (DFT): Used to calculate the structural and electronic properties of molecules, helping to understand their reactivity and spectroscopic characteristics. tandfonline.comfigshare.com

Molecular Dynamics (MD) Simulations: These simulations model the movement of the molecule and its target protein over time, providing insights into the stability of the complex. figshare.com

In Vitro Validation: The most promising candidates identified through computational studies are then synthesized and tested in the laboratory using biochemical and cellular assays to confirm their activity.

Table 3: Integrated Workflow for Derivative Design

| Stage | Technique | Purpose |

|---|---|---|

| 1. Design & Screening | Molecular Docking, QSAR researchgate.netmdpi.com | Predict binding affinity and prioritize virtual compounds. |

| 2. Property Analysis | DFT, MD Simulations tandfonline.comfigshare.com | Analyze electronic properties and complex stability. |

| 3. Synthesis | Sustainable Synthetic Methods rsc.org | Synthesize a focused library of prioritized compounds. |

| 4. Validation | In Vitro Enzyme/Cell Assays | Experimentally measure biological activity and potency. |

| 5. Optimization | SAR Analysis nih.gov | Refine molecular design based on experimental feedback. |

Investigation of Multi-target Directed Ligands

For complex multifactorial diseases such as cancer and Alzheimer's, the traditional "one molecule, one target" approach is often insufficient. scilit.com A significant future direction is the design of Multi-Target-Directed Ligands (MTDLs)—single chemical entities engineered to interact with multiple disease-relevant targets simultaneously. acs.org The isoindolinone scaffold is an ideal starting point for MTDL design due to its inherent ability to interact with diverse proteins. nih.gov

Future research in this area could involve designing derivatives of this compound that, for example, concurrently inhibit acetylcholinesterase and prevent β-amyloid aggregation for the treatment of Alzheimer's disease. nih.govnih.gov This approach offers the potential for synergistic efficacy and a more holistic treatment of complex pathologies from a single therapeutic agent.

Nanotechnology and Drug Delivery System Applications

A major challenge in drug development is ensuring the therapeutic agent reaches its target tissue in sufficient concentration without causing off-target effects. Future research on this compound derivatives will likely explore the use of nanotechnology and advanced drug delivery systems to overcome these hurdles.

While specific research on this compound is nascent, established principles in nanomedicine can be applied. Encapsulating potent isoindolinone derivatives within nanocarriers such as liposomes or polymeric nanoparticles could offer several advantages:

Improved Solubility: Enhancing the bioavailability of poorly water-soluble compounds.

Targeted Delivery: Functionalizing the surface of nanoparticles with specific ligands (e.g., antibodies) to direct them to diseased cells, such as cancer cells, thereby increasing efficacy and reducing systemic toxicity.

Controlled Release: Designing systems that release the drug in a sustained manner over time or in response to specific stimuli (e.g., pH changes in a tumor microenvironment).

This avenue represents a powerful strategy to maximize the therapeutic potential of highly potent but potentially toxic derivatives of this compound, particularly in the field of oncology.

Q & A

Q. Answer :

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O, C-Cl) by analyzing absorption bands. For example, the isoindolin-1-one carbonyl stretch typically appears near 1680–1720 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR : Assign proton environments (e.g., aromatic protons, NH groups). Coupling patterns can reveal substitution positions.

- ¹³C NMR : Confirm carbon types (e.g., carbonyl carbons at ~170 ppm, aromatic carbons at 110–150 ppm) .

- Mass Spectrometry (MS) : Determine molecular weight via molecular ion peaks ([M]⁺ or [M+H]⁺). Fragmentation patterns (e.g., loss of Cl groups) aid in structural confirmation .

Basic: What are the standard synthetic routes for this compound, and what key parameters influence yield and purity?

Q. Answer :

- Synthetic Routes :

- Cyclization of Dichlorinated Precursors : React dichloro-substituted phthalic acid derivatives with ammonia or amines under controlled heating.

- Halogenation of Isoindolin-1-one : Direct chlorination using Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃) .

- Critical Parameters :

- Temperature : Excess heat may lead to over-chlorination or decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Catalyst Optimization : Lewis acids improve regioselectivity for 4,7-substitution .

Advanced: How can researchers design experiments to investigate the reactivity of this compound under varying conditions while ensuring reproducibility?

Q. Answer :

- Experimental Design :

- Reproducibility Measures :

Advanced: What methodologies are effective in resolving contradictions between spectroscopic data and computational modeling results for this compound derivatives?

Q. Answer :

- Stepwise Approach :

- Re-validate Experimental Data : Re-run NMR/IR under standardized conditions (e.g., deuterated solvent purity, calibrated instruments) .

- Refine Computational Models : Adjust density functional theory (DFT) parameters (e.g., basis sets, solvation models) to better match experimental observations .

- Cross-Validation : Compare results with X-ray crystallography (if available) to resolve ambiguities in bond lengths/angles .

Advanced: How can hybrid experimental-computational approaches be utilized to predict the catalytic activity of this compound in novel reactions?

Q. Answer :

- Workflow :

- Molecular Dynamics (MD) Simulations : Model interactions between the compound and substrates (e.g., binding affinities, transition states).

- Experimental Validation : Synthesize predicted active derivatives and test catalytic efficiency in model reactions (e.g., Suzuki couplings).

- Iterative Refinement : Use experimental data to recalibrate computational models .

Advanced: What strategies ensure reproducibility in multi-step syntheses of this compound derivatives?

Q. Answer :

- Strategies :

- Intermediate Characterization : Validate purity at each step via HPLC or TLC .

- Standardized Protocols : Adopt reaction conditions from peer-reviewed studies (e.g., solvent ratios, catalyst loadings) .

- Open-Source Data Sharing : Publish detailed spectral data and chromatograms in supplementary materials .

Basic: What methods are recommended for assessing the purity of this compound, and how should results be documented?

Q. Answer :

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm). Purity >95% is typically acceptable for research-grade material.

- Elemental Analysis : Confirm C, H, N, Cl percentages within ±0.4% of theoretical values .

- Documentation : Report retention times, mobile phases, and calibration curves in appendices .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Q. Answer :

- Methodology :

- Derivatization : Syntize analogs with varying substituents (e.g., -Br, -NO₂) at positions 4 and 2.

- In Vitro Assays : Test against target enzymes (e.g., kinases) to correlate structural changes with activity.

- Statistical Analysis : Use multivariate regression to identify critical substituent properties (e.g., electronegativity, steric bulk) .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Q. Answer :

- Storage Conditions :

Advanced: What in silico strategies can predict the interaction of this compound with biological targets?

Q. Answer :

- Computational Tools :

- Docking Simulations : Use AutoDock Vina to model binding poses in protein active sites.

- Pharmacophore Modeling : Identify essential interaction features (e.g., hydrogen bond acceptors) using MOE .

- Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.